

Antimicrobial Spectrum of Disodium Azelate: A Technical Guide

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Compound of Interest

Compound Name: Disodium azelate

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Introduction

Disodium azelate, the sodium salt of azelaic acid, is a dicarboxylic acid that has garnered interest for its potential therapeutic applications. While azelaic acid is well-documented for its efficacy in treating skin conditions such as acne and rosacea, attributed in part to its antimicrobial and anti-inflammatory properties, the specific antimicrobial spectrum of its disodium salt is less extensively characterized in publicly available literature. This technical guide provides a comprehensive overview of the known antimicrobial activities of azelaic acid, which serves as a primary reference point for understanding the potential spectrum of **disodium azelate**. The pH-dependent activity of azelaic acid suggests that the antimicrobial properties of its salt form may vary based on the formulation and physiological environment.

Antimicrobial Activity

Azelaic acid has demonstrated a broad spectrum of antimicrobial activity, primarily against microorganisms implicated in skin and soft tissue infections. Its efficacy is notably influenced by the pH of the environment, with increased activity observed at a more acidic pH.

Bacterial Spectrum

Azelaic acid exhibits significant inhibitory and bactericidal effects against a range of aerobic and anaerobic bacteria. Of particular note is its activity against cutaneous microorganisms.

- *Propionibacterium acnes*: Azelaic acid is a potent inhibitor of *P. acnes*, a key bacterium involved in the pathogenesis of acne vulgaris. It has been shown to reduce the growth of and kill this organism.[1] The inhibitory effect is concentration-dependent.
- *Staphylococcus epidermidis*: This common skin commensal and opportunistic pathogen is also susceptible to azelaic acid.[2][3]
- *Staphylococcus aureus*: Azelaic acid has demonstrated antibacterial activity against *S. aureus*, including methicillin-resistant strains (MRSA), which is of significant clinical interest.

Fungal Spectrum

The antifungal activity of azelaic acid has been investigated, with varying results depending on the fungal species and the pH of the medium. One study found that azelaic acid suppressed the growth of common dermatophytes and *Scopulariopsis brevicaulis* at a concentration of 0.56% and *Pityrosporum ovale* at 1%. *Candida glabrata* was completely inhibited by 4% azelaic acid, while *Candida albicans* showed some resistance.[4] Importantly, the same study noted that the disodium salt of azelaic acid showed no antimycotic effect at a pH of 6.1, highlighting the critical role of pH in its antifungal action.[4]

Quantitative Antimicrobial Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for azelaic acid against various microorganisms. It is important to note that these values are for azelaic acid and may not directly translate to **disodium azelate**, for which specific MIC data is scarce in the literature. MICs for azelaic acid have been reported to vary from 0.03 mol/l to 0.25 mol/l.[5]

Table 1: Minimum Inhibitory Concentrations (MICs) of Azelaic Acid against Bacteria

Microorganism	Strain	MIC	Reference
<i>Propionibacterium acnes</i>	P37	100 µM (in a simple defined medium)	[1]
<i>Staphylococcus epidermidis</i>	NCTC 11047	Not specified	[2]

Table 2: Minimum Inhibitory Concentrations (MICs) of Azelaic Acid against Fungi

Microorganism	MIC	pH	Reference
Common dermatophytes	0.56%	4.8 - 5.5	[4]
Scopulariopsis brevicaulis	0.56%	4.8 - 5.5	[4]
Pityrosporum ovale	1%	4.8 - 5.5	[4]
Candida glabrata	4%	4.8 - 5.5	[4]
Candida albicans	>4% (some growth maintained)	4.8 - 5.5	[4]
Disodium Azelate against Fungi	No effect	6.1	[4]

Mechanism of Action

The primary antimicrobial mechanism of azelaic acid is believed to be the inhibition of microbial protein synthesis.[2][3] Studies on *P. acnes* have shown that azelaic acid is actively transported into the bacterial cell. Once inside, it disrupts cellular processes in a dose-dependent manner. Protein synthesis is significantly more sensitive to the effects of azelaic acid than DNA and RNA synthesis.[1] A 50% inhibition of protein synthesis in *P. acnes* and *S. epidermidis* has been observed at concentrations of 313 μ M and 457 μ M, respectively.[2][3]

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Email: info@benchchem.com